3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features a morpholine ring and a benzodiazepine core
Preparation Methods
The synthesis of 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves a multi-step process. One common method includes the reaction of a benzodiazepine derivative with a morpholine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The morpholine ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazepine core can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anti-cancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzodiazepine core allow it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and morpholine-containing molecules. For example:
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Compared to these compounds, 3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific combination of a morpholine ring and a benzodiazepine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C15H17N3O4/c19-13(18-5-7-22-8-6-18)9-12-15(21)16-11-4-2-1-3-10(11)14(20)17-12/h1-4,12H,5-9H2,(H,16,21)(H,17,20) |
InChI Key |
GZKYTDRHGDDKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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